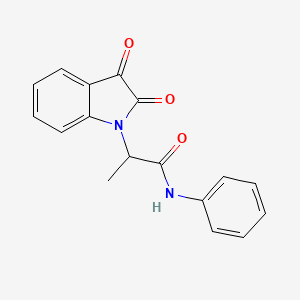![molecular formula C18H19NO2S B4390533 N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide](/img/structure/B4390533.png)
N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide
Übersicht
Beschreibung
N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide, also known as APTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. APTP is a synthetic compound that was first synthesized in 2012 by a team of researchers led by Dr. Yong-Qiang Tu at the Shanghai Institute of Materia Medica. Since then, APTP has been studied extensively for its unique properties, which make it a promising candidate for use in various scientific applications.
Wirkmechanismus
The mechanism of action of N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. Additionally, N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide are still being studied, but it has been shown to have a variety of effects on cells and tissues. N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, which could make it a useful tool in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide is its specificity for certain enzymes and signaling pathways. This specificity makes it a useful tool for studying the role of these pathways in various biological processes. Additionally, N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide has been shown to have low toxicity in vitro, which makes it a safer alternative to other compounds that are commonly used in scientific research.
One of the limitations of N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide is its complexity and the difficulty of synthesizing it. Additionally, N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide has not been extensively studied in vivo, so its potential side effects and toxicity in living organisms are not known.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide. One direction is to further explore its potential applications in cancer treatment and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide and its effects on cells and tissues. Another direction is to explore the potential of N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide as a tool for studying the role of specific enzymes and signaling pathways in various biological processes. Finally, more research is needed to optimize the synthesis of N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide and to develop more efficient methods for its production.
Wissenschaftliche Forschungsanwendungen
N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide is in the field of cancer research. N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro, making it a potential candidate for use in cancer treatment. Additionally, N-[4-(allyloxy)phenyl]-2-(phenylthio)propanamide has been shown to have anti-inflammatory properties, which could make it a useful tool in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-N-(4-prop-2-enoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-3-13-21-16-11-9-15(10-12-16)19-18(20)14(2)22-17-7-5-4-6-8-17/h3-12,14H,1,13H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGKNNRDKKDJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC=C)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-1-[3-(4-nitrophenoxy)benzoyl]piperidine](/img/structure/B4390481.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4390486.png)

![2-{3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4390500.png)
![2-methyl-4-[(2-methylphenyl)amino]-6-quinolinecarboxylic acid hydrochloride](/img/structure/B4390514.png)
![N-(2,5-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4390527.png)

![2-{[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4390535.png)


![N~1~-[4-(4-chlorophenoxy)phenyl]-N~2~,N~2~-dimethylglycinamide hydrochloride](/img/structure/B4390548.png)

